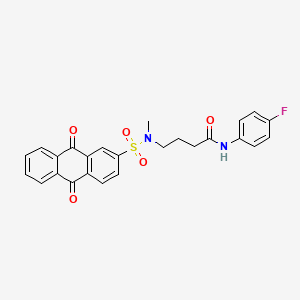

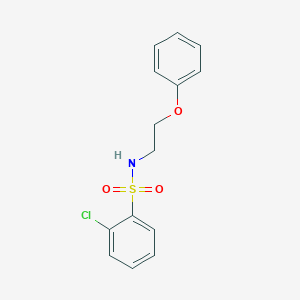

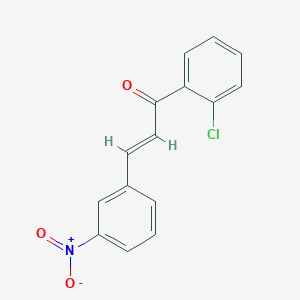

N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photocatalytic Applications

Anthracene derivatives exhibit significant potential in photocatalytic applications. The use of well-defined anthracene-based photocatalysts, such as 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, showcases the capability for radical fluoroalkylation under visible light irradiation. These catalysts facilitate the generation of versatile fluoroalkyl radicals, demonstrating the anthracene derivatives' role in advancing photocatalytic processes through their high reducing power and stability toward redox stimuli (Noto, Tanaka, Koike, & Akita, 2018).

Cancer Chemoprevention

In the domain of cancer chemoprevention, compounds with anthracene structures have been evaluated for their efficacy in various animal tumor models and human clinical trials. This evaluation underscores the broader potential of these compounds in cancer prevention strategies, highlighting the diverse applications beyond their traditional use (Boone, Kelloff, & Malone, 1990).

Cardiac Myosin Activation

Research into sulfonamidophenylethylamide analogs, including compounds related to the query structure, has identified novel and potent cardiac myosin activators. These compounds exhibit significant in vitro and in vivo activity, suggesting their potential utility in treating systolic heart failure by selectively targeting cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

Synthesis of Protected β-Amino Acids

The application of anthracene-9-sulfonamide in the synthesis of protected β-amino acids through the Reformatsky reaction highlights another facet of scientific research applications. This method provides an efficient pathway to synthesize amino acids, demonstrating the utility of anthracene derivatives in organic synthesis and chemical biology (Robinson & Wyatt, 1993).

Novel Molecular Arrangements for Fluorescence Studies

Anthracene derivatives have been utilized to create novel molecular arrangements that result in unique solid-state fluorescence properties. Such studies open avenues for the development of advanced materials with tailored fluorescence characteristics for sensors, imaging, and other applications (Mizobe et al., 2007).

Propiedades

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-fluorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O5S/c1-28(14-4-7-23(29)27-17-10-8-16(26)9-11-17)34(32,33)18-12-13-21-22(15-18)25(31)20-6-3-2-5-19(20)24(21)30/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQTXTFRZWIYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)

![4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2777286.png)

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)